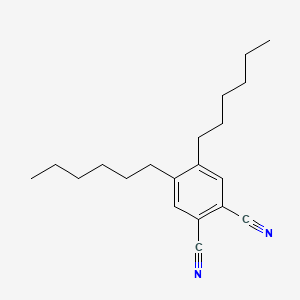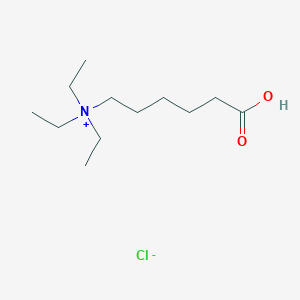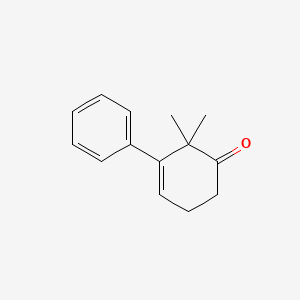
3-Cyclohexen-1-one, 2,2-dimethyl-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexen-1-one, 2,2-dimethyl-3-phenyl-: is an organic compound with the molecular formula C14H16O It is a derivative of cyclohexenone, characterized by the presence of a phenyl group and two methyl groups attached to the cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Birch Reduction: One common method for synthesizing cyclohexenone derivatives involves the Birch reduction of anisole followed by acid hydrolysis.
α-Bromination and Base Treatment: Another method involves the α-bromination of cyclohexanone followed by treatment with a base.
Cyclization Reactions: Cyclization of appropriate precursors, such as 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid, can also yield cyclohexenone derivatives.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Nucleophilic Conjugate Addition: 3-Cyclohexen-1-one, 2,2-dimethyl-3-phenyl- undergoes nucleophilic conjugate addition reactions with organocopper reagents, enolates, and silyl enol ethers.
Michael Reactions: This compound can participate in Michael reactions, where nucleophiles add to the β-position of the enone system.
Robinson Annulation: It can also undergo Robinson annulation reactions, forming more complex ring structures.
Common Reagents and Conditions:
Organocopper Reagents: Used in nucleophilic conjugate addition reactions.
Enolates and Silyl Enol Ethers: Employed in Michael reactions.
Acid Catalysts: Used in cyclization reactions to form the desired enone structures.
Major Products:
- The major products of these reactions are typically more complex cyclic structures, often with additional functional groups introduced during the reaction process.
Applications De Recherche Scientifique
Chemistry:
Building Block in Organic Synthesis: 3-Cyclohexen-1-one, 2,2-dimethyl-3-phenyl- is a versatile intermediate used in the synthesis of various chemical products, including pharmaceuticals and fragrances.
Biology and Medicine:
Pharmaceuticals: This compound is used in the synthesis of biologically active molecules, which can have potential therapeutic applications.
Industry:
Mécanisme D'action
Mechanism:
- The compound exerts its effects primarily through its enone system, which is highly reactive towards nucleophiles. This reactivity allows it to participate in various addition and cyclization reactions, forming more complex structures.
Molecular Targets and Pathways:
- The enone system can interact with nucleophilic sites in biological molecules, potentially leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can modulate the activity of these molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Cyclohex-2-en-1-one: A simpler enone without the phenyl and methyl substituents.
3-Phenyl-2-cyclohexen-1-one: Similar structure but lacks the two methyl groups.
3-Methyl-2-cyclohexen-1-one: Contains a methyl group but lacks the phenyl group.
Uniqueness:
- The presence of both the phenyl and two methyl groups in 3-Cyclohexen-1-one, 2,2-dimethyl-3-phenyl- makes it unique compared to other cyclohexenone derivatives. These substituents can significantly influence the compound’s reactivity and its potential applications in synthesis and industry.
Propriétés
Numéro CAS |
174578-98-4 |
|---|---|
Formule moléculaire |
C14H16O |
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
2,2-dimethyl-3-phenylcyclohex-3-en-1-one |
InChI |
InChI=1S/C14H16O/c1-14(2)12(9-6-10-13(14)15)11-7-4-3-5-8-11/h3-5,7-9H,6,10H2,1-2H3 |
Clé InChI |
HKNSLZJDASGDMG-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)CCC=C1C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3,4-Difluorophenyl)-2-[4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B14264585.png)

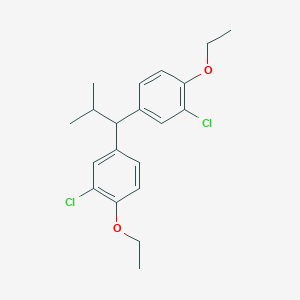
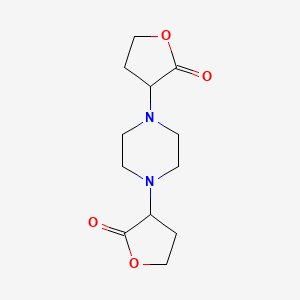
![N-[3-Chloro-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]phosphoramidic acid](/img/structure/B14264601.png)
![[(1S,2S)-2-propylcyclopropyl]methanol](/img/structure/B14264620.png)

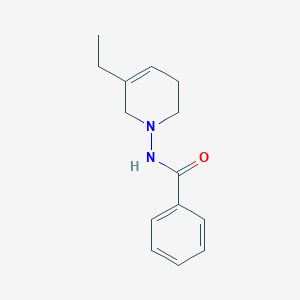
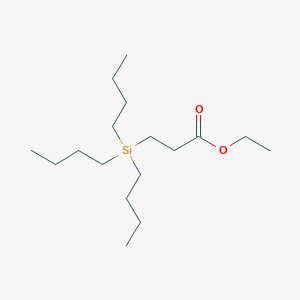
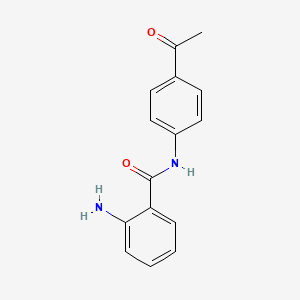
![2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]acetic acid](/img/structure/B14264655.png)
